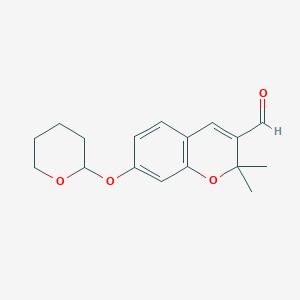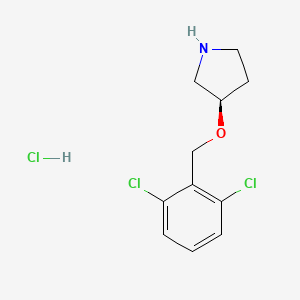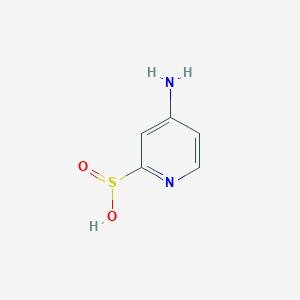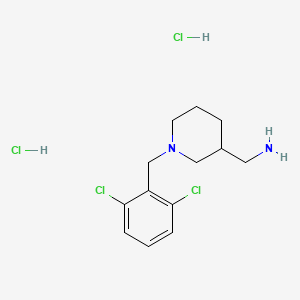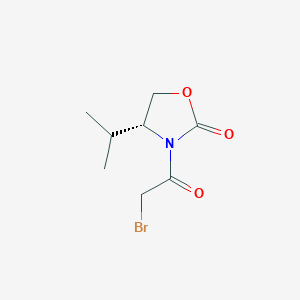
(R)-3-(2-bromoacetyl)-4-isopropyloxazolidin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-3-(2-bromoacetyl)-4-isopropyloxazolidin-2-one is a chiral oxazolidinone derivative that has garnered attention in the field of organic chemistry due to its potential applications in asymmetric synthesis and medicinal chemistry. This compound is characterized by the presence of a bromoacetyl group and an isopropyl group attached to the oxazolidinone ring, which imparts unique chemical properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-(2-bromoacetyl)-4-isopropyloxazolidin-2-one typically involves the reaction of ®-4-isopropyloxazolidin-2-one with bromoacetyl bromide. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrogen bromide formed during the reaction. The reaction conditions generally include:
Solvent: Dichloromethane or tetrahydrofuran
Temperature: 0°C to room temperature
Reaction Time: 2-4 hours
Industrial Production Methods
Industrial production of ®-3-(2-bromoacetyl)-4-isopropyloxazolidin-2-one may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired product with high purity.
化学反应分析
Types of Reactions
®-3-(2-bromoacetyl)-4-isopropyloxazolidin-2-one undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromoacetyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, and alcohols.
Reduction: The carbonyl group in the bromoacetyl moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation: The isopropyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, thiourea, or primary amines in solvents like ethanol or acetonitrile.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Major Products Formed
Nucleophilic Substitution: Formation of substituted oxazolidinones with various functional groups.
Reduction: Formation of ®-3-(2-hydroxyacetyl)-4-isopropyloxazolidin-2-one.
Oxidation: Formation of ®-3-(2-carboxyacetyl)-4-isopropyloxazolidin-2-one.
科学研究应用
®-3-(2-bromoacetyl)-4-isopropyloxazolidin-2-one has several scientific research applications:
Chemistry: Used as a chiral auxiliary in asymmetric synthesis to induce chirality in target molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential as a building block in the synthesis of pharmaceutical compounds with antimicrobial and anticancer properties.
Industry: Utilized in the synthesis of fine chemicals and specialty materials.
作用机制
The mechanism of action of ®-3-(2-bromoacetyl)-4-isopropyloxazolidin-2-one involves its reactivity towards nucleophiles and electrophiles. The bromoacetyl group acts as an electrophilic center, making it susceptible to nucleophilic attack. This reactivity is exploited in various synthetic transformations to introduce functional groups or modify existing ones. The oxazolidinone ring provides a rigid framework that can influence the stereochemistry of the reactions, making it valuable in asymmetric synthesis.
相似化合物的比较
Similar Compounds
(S)-3-(2-bromoacetyl)-4-isopropyloxazolidin-2-one: The enantiomer of the compound with similar reactivity but opposite chirality.
2-bromoacetyl-6-methoxynaphthalene: A compound with a bromoacetyl group but different core structure, used in fluorescent labeling.
2-bromoacetyl bromide: A simpler compound with a bromoacetyl group, used as a reagent in organic synthesis.
Uniqueness
®-3-(2-bromoacetyl)-4-isopropyloxazolidin-2-one is unique due to its chiral oxazolidinone ring, which imparts specific stereochemical properties. This makes it particularly valuable in asymmetric synthesis, where control over stereochemistry is crucial. Additionally, the presence of both bromoacetyl and isopropyl groups provides a versatile platform for various chemical transformations.
属性
分子式 |
C8H12BrNO3 |
|---|---|
分子量 |
250.09 g/mol |
IUPAC 名称 |
(4R)-3-(2-bromoacetyl)-4-propan-2-yl-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C8H12BrNO3/c1-5(2)6-4-13-8(12)10(6)7(11)3-9/h5-6H,3-4H2,1-2H3/t6-/m0/s1 |
InChI 键 |
OBCDZJOBILYTMH-LURJTMIESA-N |
手性 SMILES |
CC(C)[C@@H]1COC(=O)N1C(=O)CBr |
规范 SMILES |
CC(C)C1COC(=O)N1C(=O)CBr |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


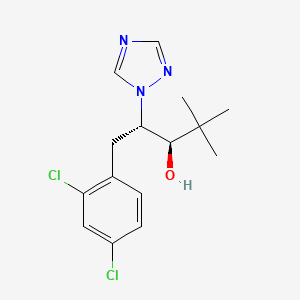

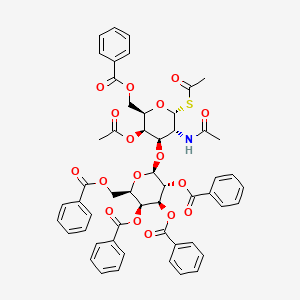
![4,6-dimethoxy-1H-benzo[d]imidazole](/img/structure/B12834850.png)
![7-Chloro-3a-(trifluoromethyl)-3,3a-dihydrobenzo[d]pyrrolo[2,1-b]oxazol-1(2H)-one](/img/structure/B12834851.png)
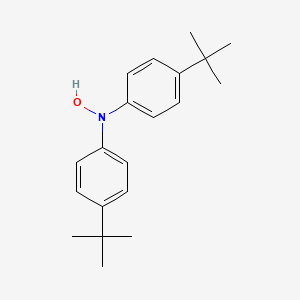
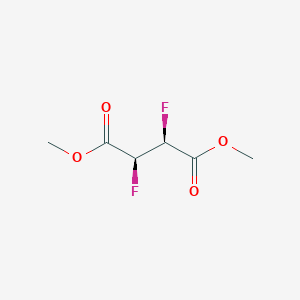
![Ammonium Bis[PerfluoroDecylEthyl]Phosphate](/img/structure/B12834870.png)
![3-(((3-Fluorobenzyl)oxy)methyl)-1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B12834875.png)

